molecular formula C9H9BrN2O B3008652 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1368303-83-6

2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3008652
CAS No.: 1368303-83-6
M. Wt: 241.088
InChI Key: FFSHJITVIRNPPK-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 1-position of the pyrrolo[3,2-b]pyridine core. Such structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable pyrrolo[3,2-b]pyridine precursor, followed by methoxylation and methylation reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation using methanol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

    Substitution: Formation of 2-azido-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine.

    Oxidation: Formation of 5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

    Reduction: Formation of 1-methyl-1,2-dihydro-5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Scientific Research Applications

2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and methoxy groups, making it less reactive in certain substitution reactions.

    2-chloro-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the halogen atom, making it less versatile in further functionalization.

Uniqueness

The presence of the bromine atom at the 2-position and the methoxy group at the 5-position in 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine provides unique reactivity patterns and potential biological activities that are not observed in its analogs. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-bromo-5-methoxy-1-methylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-7-3-4-9(13-2)11-6(7)5-8(12)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSHJITVIRNPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1Br)N=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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